6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one
Description
6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one (CAS No. 55423-58-0) is a synthetic spirocyclic isoquinoline derivative with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . The compound is primarily utilized in preclinical research, with suppliers such as GLPBIO and Toronto Research Chemicals providing it in milligram quantities for in vitro studies. Key physicochemical properties include:
- Solubility: Soluble in DMSO (10 mM stock solution recommended) .
- Storage: Stable at 2–8°C for short-term use; long-term storage requires -80°C (6 months) or -20°C (1 month) .
No direct pharmacological data are available in the provided evidence, but its structural analogs (e.g., tetrahydroisoquinolines and spiro derivatives) exhibit diverse bioactivities, including local anesthesia, anticancer effects, and cerebral vasodilation .
Properties
IUPAC Name |
6,7-dimethoxy-1'-methylspiro[1,2-dihydroisoquinoline-3,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18-6-4-16(5-7-18)15(19)12-9-14(21-3)13(20-2)8-11(12)10-17-16/h8-9,17H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQVUWSNUQOQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C(=O)C3=CC(=C(C=C3CN2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 1-methylpiperidin-4-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the spiro compound.
Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one exhibits several pharmacological properties:
- Antiparkinsonian Activity : The compound has been studied for its potential as a peripheral catechol-O-methyltransferase inhibitor (COMTI), making it a candidate for treating Parkinson's disease .
- Antiviral Properties : It has shown promise as an inhibitor of influenza virus polymerase acidic endonuclease domain, which could be crucial in developing antiviral therapies .
Applications in Research
The applications of this compound extend beyond basic pharmacology:
- Drug Development : Its structural characteristics allow for modifications that can lead to new derivatives with enhanced efficacy against various diseases, including neurodegenerative disorders and viral infections .
- Chemical Biology : The compound serves as a tool in chemical biology for probing biological pathways and understanding disease mechanisms due to its ability to interact with specific biological targets .
- Material Science : Beyond medicinal chemistry, derivatives of this compound may find applications in material science due to their unique electronic properties .
Case Studies and Findings
Several studies have highlighted the relevance of this compound in various contexts:
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Isoquinoline Derivatives
Key Comparisons:
Local Anesthetic Activity: Derivatives like 3a and 3e (1-aryl-tetrahydroisoquinolines) exhibit 2–3× longer anesthetic duration than lidocaine in rabbit eye models. However, 3a shows high acute toxicity (LD₅₀ = 280 mg/kg), while 3e is safer (LD₅₀ = 3,850 mg/kg) due to methylenedioxy substitution . The target compound’s spiro structure may reduce toxicity by limiting metabolic oxidation, but this remains untested.
Anticancer Potential: M1 (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) inhibits Huh-7 cell proliferation via metabolomic regulation (e.g., fatty acid and choline metabolism) . The target compound lacks a carboxylic acid moiety, which is critical for M1’s activity, suggesting divergent mechanisms.
Cerebral Vasodilation: Ro 22-4839, a piperazinyl-methyl isoquinoline, reverses hypocapnia-induced vasoconstriction in feline pial vessels at 0.3 mg/kg, acting via calmodulin antagonism . Its dimethoxy groups enhance blood-brain barrier penetration, a feature shared with the target compound.
Toxicity Profiles: Acute toxicity in tetrahydroisoquinolines correlates with aryl substituents: electron-withdrawing groups (e.g., Br in 3e) reduce toxicity . Spiro systems (e.g., target compound) may improve safety by restricting molecular flexibility, but empirical data are lacking.
Biological Activity
6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various fields such as oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.36 g/mol
- CAS Number : 12211697
- Chemical Structure : The compound features a spiro structure that combines isoquinoline and piperidine moieties, which are known for their biological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro compounds similar to this compound. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through various pathways. It may activate caspases, leading to programmed cell death. In vitro studies demonstrated that derivatives with methoxy groups exhibited significant cytotoxic effects against breast cancer cell lines (Luc-4T1 and MDA-MB-231) .
| Compound | Cell Viability (%) | IC50 (μg/mL) |
|---|---|---|
| 6,7-Dimethoxy Compound | 52.5 ± 11.9 (Luc-4T1) | 4.4 |
| Control (5-FU) | 88.5 ± 0.6 (Luc-4T1) | 188.8 |
These findings suggest that compounds with similar structures may serve as promising candidates for cancer therapy.
Neuroprotective Effects
The isoquinoline derivatives have also been studied for their neuroprotective properties. Research indicates that they may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin:
- Potential Applications : Given their ability to modulate neurotransmitter levels, these compounds could be beneficial in treating neurodegenerative diseases like Parkinson’s disease .
Study on Cytotoxicity
In a comparative study on the cytotoxic effects of various spiro compounds, it was found that those containing methoxy groups showed enhanced activity against cancer cell lines compared to their non-methoxy counterparts. The study utilized MTT assays to measure cell viability post-treatment.
Synthesis and Evaluation
A recent synthesis of related tetrahydroisoquinoline derivatives demonstrated significant biological activity against bacterial strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents from spiro compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one?
- Methodology : Key synthetic pathways include:
- O-Nucleophilic Substitution : Cyclic 1,3-diketones undergo O-nucleophilic substitution to form intermediates like 4-bromoisoquinolin-3(2H)-one, followed by elimination and oxidation (applicable to spiroisoquinoline frameworks) .
- Acylation Reactions : Piperidine precursors can be acylated to form spiroheterocycles in high yields, as demonstrated for structurally related compounds .
- Schiff Base Formation : Condensation of amines with carbonyl compounds (e.g., aldehydes) under anhydrous conditions, followed by cyclization, is effective for isoquinoline derivatives .
Q. Which spectroscopic and chromatographic techniques are used for structural confirmation?
- Methodology :
- NMR Spectroscopy : H-NMR (600 MHz) and C-NMR provide detailed insights into proton environments and carbon frameworks. For example, δ 2.28 ppm (s, 3H) corresponds to the methyl group in spiro-piperidine systems .
- IR Spectroscopy : Functional groups like carbonyls (C=O stretch at ~1700 cm) and methoxy groups (C-O stretch at ~1250 cm) are identified .
- GC-MS : Molecular ion peaks and fragmentation patterns confirm molecular weight and substituent stability, though sensitivity may vary (e.g., 0.5–8.0% intensity for related compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
